molecular formula C22H25ClN2O2 B2916041 3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one CAS No. 2109283-87-4

3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

カタログ番号: B2916041
CAS番号: 2109283-87-4
分子量: 384.9
InChIキー: ZMCAFLDXXJFBQR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TRKB), the primary receptor for brain-derived neurotrophic factor (BDNF) (source) . Its primary research value lies in the specific and direct activation of BDNF/TRKB signaling, a central pathway critical for neuronal survival, differentiation, and synaptic plasticity. This compound enables researchers to probe the mechanisms underlying learning and memory, and to investigate potential therapeutic strategies for a range of neurological disorders, including depression, Alzheimer's disease, and other neurodegenerative conditions, without the pharmacokinetic complexities associated with the BDNF protein itself (source) . By mimicking the neurotrophic effects of BDNF, this TRKB agonist serves as a crucial tool for dissecting synaptic function and for screening compounds that modulate this high-value signaling pathway in preclinical models.

特性

IUPAC Name

3-(4-chloro-3-methylphenyl)-1-(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN2O2/c1-15-12-16(5-9-20(15)23)6-10-22(26)25-17-7-8-18(25)14-19(13-17)27-21-4-2-3-11-24-21/h2-5,9,11-12,17-19H,6-8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMCAFLDXXJFBQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)N2C3CCC2CC(C3)OC4=CC=CC=N4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-chloro-3-methylphenyl)-1-((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one is a synthetic organic molecule that has garnered attention due to its potential pharmacological applications. This article examines its biological activity, focusing on mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Aromatic ring : The 4-chloro-3-methylphenyl group contributes to the lipophilicity and potential interactions with various biological targets.
  • Bicyclic system : The azabicyclo[3.2.1]octane framework is significant for its influence on receptor binding.
  • Pyridine moiety : This component may enhance interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial in various physiological processes.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC19H24ClN2O
Molecular Weight344.86 g/mol
LogP3.5
SolubilityModerately soluble in DMSO

Research indicates that the compound interacts primarily with α7 nicotinic acetylcholine receptors (nAChRs) . These receptors are implicated in several neurobiological processes, including cognition, inflammation modulation, and neuroprotection.

  • Receptor Agonism : The compound acts as an agonist at α7 nAChRs, leading to increased intracellular calcium levels and subsequent activation of signaling pathways associated with neuroprotection and anti-inflammatory effects .
  • Inhibition of Phospholipase A2 : Studies have shown that similar compounds can inhibit lysosomal phospholipase A2 (PLA2G15), which is involved in phospholipid metabolism and cellular signaling . This inhibition may contribute to the compound's therapeutic effects.

Therapeutic Potential

The biological activity of this compound suggests several potential therapeutic applications:

  • Neurodegenerative Diseases : Given its interaction with nAChRs, it may be beneficial in treating conditions like Alzheimer's disease and schizophrenia by enhancing cholinergic signaling.
  • Anti-inflammatory Properties : By modulating inflammatory responses through nAChR pathways, it could be explored for conditions characterized by chronic inflammation.

Study 1: Neuroprotective Effects

In a study assessing the neuroprotective properties of similar compounds on neuronal cell lines exposed to oxidative stress, compounds with structural similarities demonstrated significant reductions in cell death and oxidative damage markers . The proposed mechanism involved enhanced activation of nAChRs leading to increased expression of neuroprotective factors.

Study 2: Inflammation Modulation

Another study focused on the anti-inflammatory effects of compounds targeting nAChRs in a model of acute lung injury. Results indicated that these compounds reduced pro-inflammatory cytokine levels (e.g., TNF-alpha, IL-6) and improved lung function metrics . The findings suggest that the compound could be effective in managing inflammatory diseases.

類似化合物との比較

Research Findings and Implications

  • Antibacterial Potential: Derivatives with 4-chlorophenyl groups (e.g., ) demonstrated in vitro activity against Gram-positive bacteria, suggesting the target compound may share similar properties .
  • CNS Targeting: RTI-371's cannabinoid receptor binding highlights the tropane scaffold's versatility in CNS drug design, though the target compound’s pyridinyloxy group may redirect activity toward other receptors (e.g., serotonin or dopamine) .
  • Metabolic Stability : The trifluoromethyl group in and chloro substituents in the target compound may confer resistance to hepatic cytochrome P450 enzymes, extending half-life .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。